3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1020502-04-8
VCID: VC11921812
InChI: InChI=1S/C23H28N6O3/c1-15-16(2)26-29(17(15)3)22-9-8-21(24-25-22)27-10-12-28(13-11-27)23(30)18-6-7-19(31-4)20(14-18)32-5/h6-9,14H,10-13H2,1-5H3
SMILES: CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C
Molecular Formula: C23H28N6O3
Molecular Weight: 436.5 g/mol

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

CAS No.: 1020502-04-8

Cat. No.: VC11921812

Molecular Formula: C23H28N6O3

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine - 1020502-04-8

Specification

CAS No. 1020502-04-8
Molecular Formula C23H28N6O3
Molecular Weight 436.5 g/mol
IUPAC Name (3,4-dimethoxyphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C23H28N6O3/c1-15-16(2)26-29(17(15)3)22-9-8-21(24-25-22)27-10-12-28(13-11-27)23(30)18-6-7-19(31-4)20(14-18)32-5/h6-9,14H,10-13H2,1-5H3
Standard InChI Key CPFSBVCMCKUCSB-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C
Canonical SMILES CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C

Introduction

Molecular Composition

  • Chemical Formula: C20H25N5O3

  • Molecular Weight: Approximately 395.45 g/mol

  • Key Functional Groups:

    • Pyridazine ring

    • Piperazine moiety substituted with a 3,4-dimethoxybenzoyl group

    • Pyrazole ring with 3,4,5-trimethyl substitutions

Structural Features

This compound features a pyridazine backbone functionalized with two distinct substituents:

  • A piperazine group bonded to a 3,4-dimethoxybenzoyl group.

  • A pyrazole ring bearing three methyl groups at positions 3, 4, and 5.

These structural elements suggest potential biological activity due to the presence of heterocyclic rings and electron-donating methoxy groups.

Synthesis Pathway

The synthesis of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine likely follows these general steps:

  • Formation of the Pyridazine Core:

    • Pyridazines are typically synthesized via cyclization reactions involving hydrazines and α-dicarbonyl compounds.

  • Substitution on the Pyridazine Ring:

    • The introduction of the piperazine group occurs through nucleophilic substitution or coupling reactions.

    • The benzoyl group is appended to the piperazine via acylation using 3,4-dimethoxybenzoyl chloride.

  • Attachment of the Pyrazole Group:

    • The pyrazole ring can be synthesized separately through condensation of hydrazines with β-ketoesters.

    • This pyrazole is then attached to the pyridazine ring through appropriate coupling strategies.

Reaction Conditions

Reactions are typically carried out under controlled temperatures (50–150°C) using solvents like dimethylformamide (DMF) or dichloromethane (DCM). Catalysts such as triethylamine or potassium carbonate may be used to enhance yields.

Potential Applications

The structural features of this compound suggest it may have applications in medicinal chemistry:

  • Antitumor Activity:

    • Compounds with pyridazine and pyrazole cores have shown promise in inhibiting cancer-related kinases like VEGFR and c-Met .

  • Antibacterial Properties:

    • Pyrazole derivatives are known for their antibacterial activity due to their ability to disrupt bacterial enzymes .

  • CNS Activity:

    • Piperazine derivatives often exhibit central nervous system (CNS) activity, including antidepressant or anxiolytic effects .

Mechanism of Action

While specific data for this compound is unavailable, similar molecules act by:

  • Binding to enzyme active sites (e.g., kinases or bacterial enzymes).

  • Modulating receptor activity in biological systems.

Analogous Compounds

Studies on similar compounds reveal significant insights:

  • Triazolo-pyrazine derivatives have been shown to possess dual kinase inhibitory properties against VEGFR-2 and c-Met .

  • Piperazine-based molecules demonstrate antiviral and antibacterial activities due to their ability to interact with nucleic acids or proteins .

Biological Testing

Testing methodologies for such compounds include:

  • In vitro cytotoxicity assays against cancer cell lines (e.g., A549 or MCF-7).

  • Antibacterial assays using standard pathogens like E. coli or S. aureus.

  • Molecular docking studies to predict binding affinities with target proteins.

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